2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
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Description
2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.1182566 g/mol and the complexity rating of the compound is 173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Result of Action
Based on its structural similarity to other compounds, it may have a variety of effects on cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a metabolite of the neurotransmitter dopamine and is considered a potential biomarker for certain medical conditions . The compound’s interactions with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are particularly noteworthy. These interactions involve the oxidation and methylation of the compound, respectively, which can influence its activity and stability in biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a dopamine metabolite suggests that it may impact dopaminergic signaling pathways, which are crucial for numerous physiological processes, including mood regulation and motor control . Additionally, the compound’s interaction with cellular receptors and transporters can alter gene expression patterns and metabolic flux, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For instance, its interaction with monoamine oxidase (MAO) can lead to the inhibition or activation of this enzyme, affecting the breakdown of neurotransmitters . Additionally, the compound’s ability to undergo methylation by catechol-O-methyltransferase (COMT) can result in changes in its chemical structure and biological activity. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may influence the long-term effects of the compound on cellular function. Additionally, the compound’s stability in different experimental setups can affect its efficacy and reliability in research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which play key roles in its metabolism . These interactions can influence the compound’s metabolic flux and the levels of various metabolites in the body. Additionally, the compound’s involvement in dopamine metabolism suggests that it may impact other related pathways, further highlighting its significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can affect the compound’s accumulation and distribution in tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can impact its interactions with other biomolecules and its overall biological effects
Properties
IUPAC Name |
2-methoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)7-13-8-10-4-5-11(14)12(6-10)15-3;/h4-6,9,13-14H,7-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMYDIZSTZZGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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